molecular formula C10H13ClN2 B2534956 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine CAS No. 1479008-09-7

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine

Cat. No. B2534956
CAS RN: 1479008-09-7
M. Wt: 196.68
InChI Key: RNIHXWSGVOBNKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives have been explored for their antiviral properties, with studies demonstrating the synthesis of pyrimidine-based compounds showing inhibitory effects against herpes viruses, retroviruses including HIV, and other viruses. For instance, Holý et al. (2002) synthesized 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, revealing compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidines inhibited the replication of herpes and retroviruses Holý et al., 2002.

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of pyrimidine derivatives have been a subject of interest. Novel pyrimidine compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in developing new therapeutic agents. For example, Etemadi et al. (2016) reported on the synthesis and in vitro antibacterial evaluation of new 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines, indicating potential use as antibacterial agents Etemadi et al., 2016.

Synthesis and Process Research

Research on the synthesis and process optimization of pyrimidine derivatives highlights the importance of these compounds as intermediates in the manufacture of pharmaceuticals and agrochemicals. Studies focus on developing efficient, economical, and environmentally friendly synthetic routes for pyrimidine derivatives, which are crucial for various industrial applications. For instance, Guan et al. (2020) described a facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, demonstrating the use of chloromethane as a methylating agent in an economical and environmentally friendly process Guan et al., 2020.

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at what biological molecules it interacts with and how it affects cellular processes .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

This could involve discussing potential applications of the compound and areas of research that could be explored in the future .

properties

IUPAC Name

4-(chloromethyl)-2-cyclobutyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-5-9(6-11)13-10(12-7)8-3-2-4-8/h5,8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHXWSGVOBNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine

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